molecular formula C20H17N5O4S B2477060 N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide CAS No. 1203270-86-3

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide

Cat. No.: B2477060
CAS No.: 1203270-86-3
M. Wt: 423.45
InChI Key: CAAIULAMIFXSGD-UHFFFAOYSA-N
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Description

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C20H17N5O4S and its molecular weight is 423.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide, is a derivative of quinoxaline . Quinoxaline derivatives have been found to exhibit a broad range of biomedical activities, such as antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action . .

Mode of Action

The mode of action of quinoxaline derivatives is often associated with their ability to cause DNA damage . The sulfonamide group incorporated into the quinoxaline framework enhances the therapeutic potential and biomedical applications of these compounds . .

Biochemical Pathways

The affected biochemical pathways by quinoxaline derivatives can vary widely depending on the specific derivative and its targets. For instance, some quinoxaline derivatives have been found to exhibit antimicrobial activity, affecting the biochemical pathways of various microorganisms . .

Pharmacokinetics

It’s worth noting that the stability of similar compounds, such as boronic acids and their esters, can be influenced by factors like ph, which can accelerate their rate of reaction .

Result of Action

The result of the compound’s action at the molecular and cellular level is likely to depend on its specific targets and mode of action. Given that quinoxaline derivatives can cause DNA damage , it’s plausible that this compound could lead to changes at the cellular level, potentially inhibiting the growth of targeted cells or organisms.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of similar compounds . .

Properties

IUPAC Name

N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S/c1-12(2)30(27,28)14-7-5-6-13(10-14)19-24-25-20(29-19)23-18(26)17-11-21-15-8-3-4-9-16(15)22-17/h3-12H,1-2H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAIULAMIFXSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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